

Molecular Mechanism of Met-Mediated Everolimus Resistance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Everolimus

CAS No.: 159351-69-6

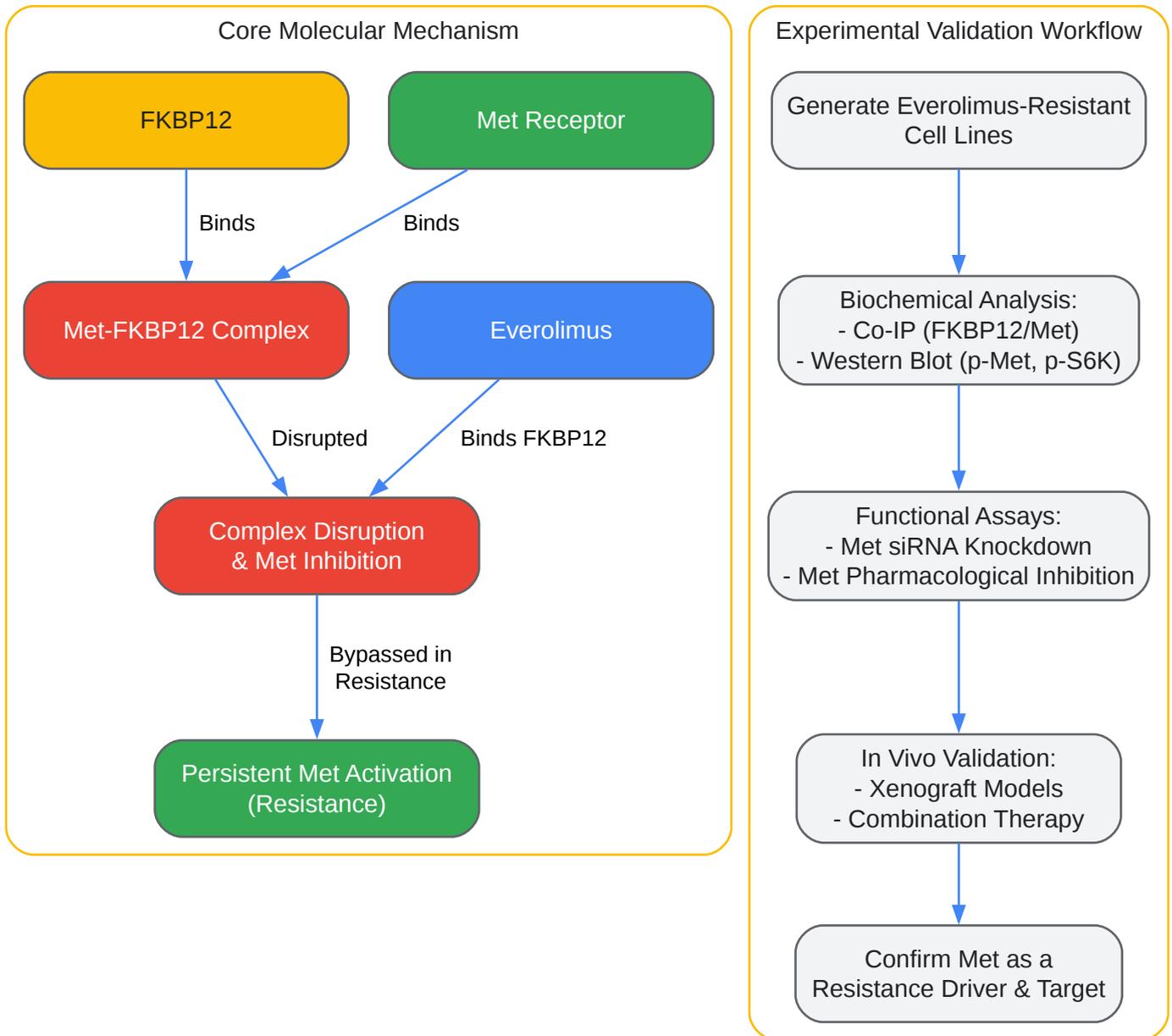
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The resistance to **Everolimus**, an mTORC1 inhibitor, is frequently driven by the aberrant activation of the Met receptor tyrosine kinase (RTK). The underlying mechanism involves a unique interaction between Met and the immunophilin **FKBP12**, which is the very same protein that **Everolimus** uses to form its inhibitory complex with mTORC1 [1] [2].

- **The FKBP12-Met Complex:** In **Everolimus**-sensitive cells, FKBP12 constitutively interacts with the Met receptor. This **Met-FKBP12 complex** is essential for full Met activation. **Everolimus**, upon entering the cell, binds to FKBP12. This binding **disrupts the native Met-FKBP12 complex**, leading to a reduction in Met phosphorylation (activation) and contributing to the drug's efficacy [1] [2].
- **Bypassing Inhibition in Resistance:** In **Everolimus**-resistant cells, this regulatory mechanism fails. Resistant cells exhibit **persistent Met phosphorylation** despite the presence of **Everolimus**. This sustained activation can occur through mechanisms like Met overexpression (both wild-type and mutant forms) or aberrant ligand stimulation, which bypass the need for the FKBP12 complex or maintain signaling independently of it. The constitutive Met activation then sustains downstream survival and proliferation pathways, such as PI3K/AKT and MEK/ERK, rendering the mTORC1 blockade by **Everolimus** ineffective [1] [2].

The diagram below illustrates this core mechanism and the experimental workflow for its validation.



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Diagram 1: The core mechanism of FKBP12/Met complex disruption by **Everolimus** and the subsequent experimental workflow for validating Met's role in resistance.

Key Experimental Evidence and Data

The following tables summarize quantitative data and experimental findings that underpin the Met-mediated resistance mechanism.

Table 1: Key Biochemical and Cellular Findings Supporting Met-Mediated Resistance

Experimental Approach	Key Finding	Significance / Quantitative Result
Co-immunoprecipitation (Co-IP)	Met and FKBP12 form a physical complex in sensitive cells [1] [2].	Everolimus treatment reduces the amount of FKBP12 co-precipitated with Met.
Kinase Assay	Everolimus does not directly inhibit Met kinase activity [1] [2].	IC50 for Everolimus against Met TK variants: >10 µM (compared to <100 nM for specific Met inhibitor PHA665752) [1] [2].
Cell Viability Assay	Targeting Met overcomes resistance in vitro [1] [2].	Pharmacological inhibition or RNA silencing of Met in resistant cells restored sensitivity (P < 0.01).
In Vivo Xenograft Study	Combination therapy is effective in resistant models [1] [2].	Everolimus + Met inhibitor (PHA665752) significantly reduced tumor growth vs. control (P=0.0005).

Table 2: Overview of Detailed Experimental Protocols

Protocol	Detailed Methodology	Application / Outcome Measurement
Generating Resistant Cells	Expose everolimus-sensitive human cancer cell lines (e.g., renal 786-O, breast MDA-MB-231) to step-wise increasing concentrations of Everolimus over 3-6 months [1] [3].	Establish stably resistant clones for mechanistic studies.
Co-IP & Immunoblotting	Lyse cells. Immunoprecipitate Met protein using specific antibody. Blot with anti-FKBP12 antibody to detect interaction. For signaling, blot for p-Met (Tyr1234/1235), p-S6K (Thr389), total Met, and S6K [1] [2].	Confirm Met-FKBP12 complex and its disruption. Monitor pathway activity.

Protocol	Detailed Methodology	Application / Outcome Measurement
In Vitro Kinase Assay	Use recombinant Met kinase domains (wild-type and mutants). Test compound inhibition with ATP concentration at 10 μ M using a radiometric or luminescent assay [1] [4].	Determine IC50 values and direct inhibitory activity of compounds.
In Vivo Efficacy Study	Inject everolimus-resistant cells into immunocompromised mice (n=10/group). Treat with vehicle, everolimus alone, Met inhibitor alone, or combination. Measure tumor volume twice weekly [1] [2].	Assess the therapeutic potential of combination strategies to overcome resistance.

Therapeutic Strategies to Overcome Resistance

Based on the elucidated mechanisms, several therapeutic strategies can be devised to overcome or prevent Met-mediated resistance.

- **Co-targeting MET and mTORC1:** The most direct strategy is to combine **Everolimus** with a MET tyrosine kinase inhibitor (TKI). Preclinical in vivo data shows that the combination of **Everolimus** and the MET inhibitor PHA665752 in mice xenografted with **Everolimus**-resistant cells resulted in a statistically significant survival advantage and reduced tumor growth compared to control groups [1] [2].
- **Understanding TKI Class specificity:** Resistance to targeted therapies can be nuanced. For MET-driven resistance, it is critical to understand the class of MET TKI used. Mutations in the MET kinase domain (e.g., at residues D1228 or Y1230) can confer resistance to **type I MET TKIs** (e.g., crizotinib, capmatinib) but often remain sensitive to **type II MET TKIs** (e.g., cabozantinib, foretinib) [4]. Therefore, the choice of MET inhibitor in the combination regimen should be informed by the specific MET alteration present.

Detailed Experimental Protocol: Generating and Validating Resistant Models

This section provides a detailed, step-by-step protocol for key experiments, allowing for replication and further research.

Protocol 1: Generation of Everolimus-Resistant Cell Lines

- **Cell Culture:** Maintain parental **Everolimus**-sensitive human cancer cell lines (e.g., 786-O for renal cancer) in recommended medium with 10% FBS.
- **Drug Exposure:** Initiate continuous exposure to a low concentration of **Everolimus** (e.g., 1 nM).
- **Dose Escalation:** Every 2-3 weeks, upon observing stable growth, gradually increase the **Everolimus** concentration (e.g., 2-fold increments: 2 nM, 5 nM, 10 nM, etc.).
- **Selection and Expansion:** Continue this process over 3-6 months until cells can proliferate reliably in a concentration that inhibits parental cell growth (e.g., $\geq 0.5 \mu\text{M}$). Isolate single-cell clones if needed.
- **Validation:** Confirm resistance by comparing the IC₅₀ of the resistant line to the parental line using a cell viability assay (e.g., MTT or MTS) after 72-hour drug treatment [1] [3].

Protocol 2: Co-Immunoprecipitation (Co-IP) of Met and FKBP12

- **Cell Lysis:** Harvest sensitive and resistant cells treated with/without **Everolimus** (e.g., 0.5 μM for 24 hours). Lyse cells in a non-denaturing IP lysis buffer supplemented with protease and phosphatase inhibitors.
- **Pre-clearing:** Incubate cell lysates with normal IgG and protein A/G beads for 30-60 minutes at 4°C. Centrifuge to remove non-specifically bound proteins.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with a specific anti-Met antibody (2-5 μg) overnight at 4°C with gentle agitation.
- **Bead Capture:** Add protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complex.
- **Washing and Elution:** Wash beads 3-4 times with cold lysis buffer. Elute the bound proteins by boiling in 2X Laemmli sample buffer.
- **Analysis:** Resolve the eluted proteins by SDS-PAGE and perform Western blotting. Probe the membrane with anti-FKBP12 antibody to detect the interaction and with anti-Met antibody to confirm successful IP [1] [2].

This whitepaper outlines a validated mechanism of **Everolimus** resistance and provides a foundational toolkit for its investigation. The continuous characterization of resistant tumor profiles in the clinic remains essential for guiding the application of these combination strategies.

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To cite this document: Smolecule. [Molecular Mechanism of Met-Mediated Everolimus Resistance].

Smolecule, [2026]. [Online PDF]. Available at:

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